(6-Bromo-2-fluoropyridin-3-YL)methanol
Overview
Description
(6-Bromo-2-fluoropyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoropyridin-3-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-fluoropyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: (6-Bromo-2-fluoropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of fluorescent probes and imaging agents .
Medicine: It is used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Uniqueness: (6-Bromo-2-fluoropyridin-3-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIREWOWBXROGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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